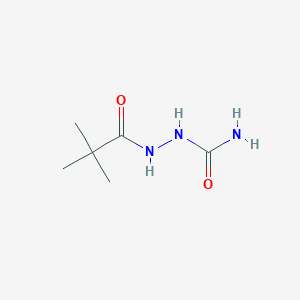

Trimethylacetylsemicarbazide

Description

Trimethylacetylsemicarbazide, a derivative of semicarbazide, features a trimethylacetyl (pivaloyl) group attached to the semicarbazide backbone. Its molecular structure comprises a carbonyl group linked to a substituted urea moiety, conferring unique steric and electronic properties.

This compound’s applications are inferred from structurally related compounds. The trimethylacetyl modification may further optimize these properties by altering solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

(2,2-dimethylpropanoylamino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-6(2,3)4(10)8-9-5(7)11/h1-3H3,(H,8,10)(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQXRMBMQBQDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylacetylsemicarbazide can be synthesized through the reaction of trimethylacetyl chloride with semicarbazide hydrochloride. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows: [ \text{Trimethylacetyl chloride} + \text{Semicarbazide hydrochloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human intervention, reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Trimethylacetylsemicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or hydrazines.

Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

Oxidation: Oximes, nitriles

Reduction: Amines, hydrazines

Substitution: Various substituted semicarbazides

Scientific Research Applications

Scientific Research Applications of Trimethylacetylsemicarbazide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trimethylacetyl group, enhances its stability and reactivity compared to other semicarbazide derivatives, making it particularly useful in applications requiring stability under various conditions.

Chemistry

This compound serves as a reagent in organic synthesis, especially in the creation of heterocyclic compounds.

Biology

This compound has been investigated for its potential antimicrobial and antifungal properties. Several studies highlight the broader applications of semicarazones and thiosemicarbazides as anti-fungal agents . For example, thiosemicarbazides containing 1,3,5-triazines derivatives have shown synergist activity with fluconazole against fluconazole-resistant C. albicans .

Medicine

текущOngoing research explores the potential of this compound as an anticancer agent, focusing on its ability to inhibit certain enzymes.

- Anti-cancer Activity: Research indicates that semicarbazones have anticancer properties . Studies on related compounds, such as 3-Methoxybenzaldehyde thiosemicarbazone and 4-Nitrobenzaldehyde thiosemicarbazone, have shown potential binding to proteins like PARP, VEGFR-1, and TGF-β1, suggesting their potential as multi-targeting drug candidates .

Industry

This compound is utilized in the synthesis of dyes and pigments, as well as in the production of polymers and resins.

Mechanism of Action

The mechanism of action of trimethylacetylsemicarbazide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Ethylthiosemicarbazide (4-Ethyl-3-thiosemicarbazide)

- Structure : Substituted with an ethyl group at the N4 position and a thioamide group.

- Synthesis : Prepared via alkylation of thiosemicarbazide with ethyl halides .

- Key Differences : The thioamide group in ethylthiosemicarbazide increases metal-chelating capacity, making it suitable for coordination chemistry, whereas the trimethylacetyl group in Trimethylacetylsemicarbazide enhances lipophilicity .

Phenylthiosemicarbazide (4-Phenyl-3-thiosemicarbazide)

- Structure : Features a phenyl substituent at the N4 position.

- Applications: Demonstrates notable anticancer activity due to aromatic π-π stacking interactions with biological targets .

- Comparison : The phenyl group improves planar stacking but may reduce solubility in aqueous media compared to the branched trimethylacetyl group .

Methylxanthine-Modified Semicarbazides

- Structure : Combines a methylxanthine moiety (e.g., theophylline) with semicarbazide, as seen in .

- Activity : Exhibits dual pharmacological effects, such as bronchodilation (from methylxanthine) and enzyme inhibition (from semicarbazide) .

- Divergence : The methylxanthine component introduces caffeine-like stimulant properties absent in this compound .

Physicochemical Properties

Notes:

Biological Activity

Trimethylacetylsemicarbazide is a derivative of semicarbazide, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Semicarbazide Derivatives

Semicarbazide derivatives, including this compound, are synthesized through the condensation of semicarbazide with various ketones or aldehydes. These compounds exhibit a wide range of biological activities due to their structural versatility and ability to form chelates with metal ions. The biological activities attributed to semicarbazide derivatives include:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Potential in inhibiting tumor growth.

- Antiviral : Activity against various viral strains.

- Anti-inflammatory : Reduction of inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : Like other semicarbazides, it can chelate metal ions, which may enhance its biological efficacy by altering metal ion availability in biological systems.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in cell proliferation and inflammation.

- Modulation of Cell Signaling Pathways : These compounds may influence pathways related to apoptosis and cell survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various semicarbazide derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

Research has also focused on the anticancer properties of this compound. In vitro studies showed that it induced apoptosis in cancer cell lines by activating caspase pathways. A notable study reported an IC50 value of 15 µM against a human breast cancer cell line (MCF-7), suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In animal models of arthritis, administration of the compound significantly reduced swelling and pain, with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 observed . This suggests that it may be beneficial in treating inflammatory diseases.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.